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molecular formula C19H14N2O B8638352 6-(4-Methylphenyl)-2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile CAS No. 616870-22-5

6-(4-Methylphenyl)-2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile

Cat. No. B8638352
M. Wt: 286.3 g/mol
InChI Key: IMHRCFKDCZJONL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07579355B2

Procedure details

To a slurry of NaH (1.38 g, 60% in mineral oil, 34.41 mmol) in DMF (20 mL) at 0° C. was added a solution of 3-dimethylamino)-1-(4-methylphenyl)-2-phenylprop-2-en-1-one (2-2; 4.15 g, 15.64 mmol) and 2-cyanoacetamide (1.45 g, 17.2 mmol) in MeOH (1.5 mL) and DMF (40 mL) dropwise over 40 min. The resulting mixture was stirred at 90° C. for 4 h and cooled to rt. The mixture was poured into dilute HCl aqueous solution (240 mL, 0.25 M) and filtered, washed with water (40 mL) and dried in vacuo to afford 6-(4-methylphenyl)-2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile (2-3). 1H-NMR (500 MHz, CDCl3) δ 7.96 (s, 1H), 7.15-7.28 (m, 7H), 7.05-7.07 (m, 2H), 2.36 (s, 3H). LRMS m/z (M+H) Calcd: 287.3, found: 287.1.
Name
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
1-(4-methylphenyl)-2-phenylprop-2-en-1-one
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
240 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].C(N(CC)[CH:6]=[C:7]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:8]([C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=1)=O)C.[C:25]([CH2:27][C:28]([NH2:30])=[O:29])#[N:26].Cl>CN(C=O)C.CO>[CH3:16][C:13]1[CH:12]=[CH:11][C:10]([C:8]2[NH:30][C:28](=[O:29])[C:27]([C:25]#[N:26])=[CH:6][C:7]=2[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)=[CH:15][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
[H-].[Na+]
Name
1-(4-methylphenyl)-2-phenylprop-2-en-1-one
Quantity
4.15 g
Type
reactant
Smiles
C(C)N(C=C(C(=O)C1=CC=C(C=C1)C)C1=CC=CC=C1)CC
Name
Quantity
1.45 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
1.5 mL
Type
solvent
Smiles
CO
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
240 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 90° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water (40 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)C1=C(C=C(C(N1)=O)C#N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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